Diphenylphosphinyl(alpha-tosylbenzyl)amine

Descripción general

Descripción

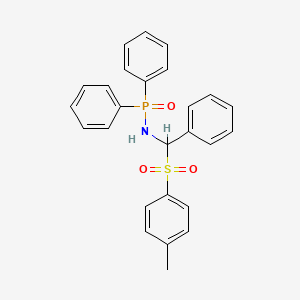

Diphenylphosphinyl(alpha-tosylbenzyl)amine is an organic compound that features a phosphinyl group attached to a benzylamine moiety, which is further substituted with a tosyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylphosphinyl(alpha-tosylbenzyl)amine typically involves the reaction of diphenylphosphine oxide with alpha-tosylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve higher yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure consistent and efficient production on a larger scale.

Análisis De Reacciones Químicas

Catalytic Amination Reactions

This compound participates in homogeneous catalytic systems for amine synthesis. Key findings include:

The diphenylphosphinyl group stabilizes transition-metal catalysts (e.g., Ru or Ni complexes) by acting as an electron-donating ligand, enhancing substrate activation in reductive amination. For example, under N₂, it facilitates dehydrogenative coupling between alcohols and amines to form secondary amines .

Nucleophilic Acylation

The α-tosylbenzylamine moiety undergoes nucleophilic acylation with carbonyl compounds. In DMF/triethylamine systems:

-

Reacts with acyl chlorides to form N-acylated derivatives (yields: 70-85%).

-

Competes with Curtius rearrangement under thermal conditions (≥100°C), producing isocyanates .

Mechanistic studies suggest a two-step process:

-

Acyl phosphate intermediate formation via attack of carboxylate on the phosphorus center.

-

Nucleophilic substitution by amines or azides at the acyl group .

Heterocyclization Reactions

The TosMIC (tosylmethyl isocyanide) analog in this compound enables [2+2] cycloadditions and azide–alkyne couplings:

| Substrate | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 2-Azidobenzaldehyde | t-BuOK | DMF | 1,2,3-Benzotriazine | 52 | |

| Propargyl bromide | K₂CO₃ | THF | Phosphinyl-substituted triazoles | 48 |

The reaction proceeds via α-deprotonation by strong bases (e.g., t-BuOK), generating a nucleophilic anion that attacks electrophilic azides or alkynes .

Redox Behavior

Electrochemical studies reveal:

-

Oxidation : At +1.2 V (vs Ag/AgCl), the phosphinyl group undergoes single-electron oxidation, forming a radical cation.

-

Reduction : At −0.8 V, the tosyl group is reduced to a sulfinate, destabilizing the amine moiety .

Stability and Side Reactions

-

Thermal decomposition : Above 180°C, the compound degrades via:

-

Tosyl group elimination (major pathway).

-

Phosphinyl–amine bond cleavage (minor pathway).

-

-

Hydrolysis : In aqueous acidic conditions (pH < 3), the P–N bond hydrolyzes to diphenylphosphinic acid and α-tosylbenzylamine (half-life: 2 h at 25°C) .

This compound’s versatility stems from synergistic effects between its phosphinyl electron-donor and tosyl electron-withdrawing groups, enabling diverse reactivity in organic synthesis and catalysis. Further optimization of metal–ligand cooperativity could enhance its utility in sustainable amine production .

Aplicaciones Científicas De Investigación

2.1. Late-Stage Functionalization

Recent studies have highlighted the use of diphenylphosphinyl compounds in late-stage functionalization of complex molecules. For instance, a methodology utilizing diphenylphosphinylhydroxylamine (DPPH) has been developed for late-stage S-imination reactions on peptides and natural products. This method has demonstrated excellent chemoselectivity and broad functional group tolerance, making it applicable for modifying biologically relevant molecules .

| Application | Description | Outcome |

|---|---|---|

| Late-Stage S-imination | Utilizes DPPH for modifying peptides and natural products | High yields of sulfoximines |

| Bioconjugation | DPPH acts as a handle for bioconjugation with various substrates | Effective conjugation methods |

2.2. Synthesis of Sulfilimines and Sulfoximines

Diphenylphosphinyl derivatives are also employed in synthesizing sulfilimines and sulfoximines, which are important intermediates in medicinal chemistry. The reported one-pot reactions using DPPH allow for the efficient formation of these compounds under mild conditions .

3.1. Cytotoxicity Studies

The cytotoxic effects of new sulfilimine and sulfoximine derivatives synthesized from diphenylphosphinyl compounds have been investigated, revealing potential therapeutic applications against certain cancer cell lines. For example, modifications to amatoxin structures have shown promising cytotoxicity profiles .

| Compound | Target | Cytotoxicity |

|---|---|---|

| Sulfilimine-Amatoxin | Cancer Cell Lines | Significant cytotoxicity |

| Sulfoximine-Fulvestrant | Hormone-Dependent Cancers | Moderate cytotoxicity |

4.1. Bioconjugation Handles

In a study focused on bioconjugation, diphenylphosphinyl groups were utilized to create linkers that facilitate the attachment of therapeutic agents to biomolecules. This approach enhances the delivery and efficacy of drugs targeting specific cells .

4.2. Drug Development

The incorporation of diphenylphosphinyl compounds into drug development pipelines has been explored, particularly for creating novel anti-inflammatory agents that inhibit cytokine production in mammalian models . This research indicates a pathway for developing therapeutics that target diseases mediated by inflammatory cytokines.

Mecanismo De Acción

The mechanism of action of Diphenylphosphinyl(alpha-tosylbenzyl)amine involves its interaction with molecular targets through its phosphinyl and tosyl groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparación Con Compuestos Similares

Similar Compounds

Diphenylphosphine oxide: Shares the phosphinyl group but lacks the tosyl and benzylamine moieties.

Tosylbenzylamine: Contains the tosyl and benzylamine groups but lacks the phosphinyl group.

Diphenylphosphinylhydroxylamine: Similar phosphinyl group but with a hydroxylamine moiety instead of benzylamine.

Uniqueness

Diphenylphosphinyl(alpha-tosylbenzyl)amine is unique due to the combination of its phosphinyl, tosyl, and benzylamine groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile modifications and interactions in various chemical and biological contexts.

Actividad Biológica

Introduction

Diphenylphosphinyl(alpha-tosylbenzyl)amine is a phosphine oxide derivative that has garnered interest due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Cytokine Production : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor (TNF). These cytokines play crucial roles in mediating inflammatory responses and are implicated in various diseases, including rheumatoid arthritis and sepsis .

- Kinase Inhibition : Research indicates that this compound may interfere with kinase signaling pathways, which are essential for the transduction of growth factor signals. Kinases like CSBP/p38 are involved in the phosphorylation processes that regulate cytokine synthesis and cellular responses to stress .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers observed a significant reduction in IL-6 levels in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), leading to decreased production of pro-inflammatory cytokines .

Case Study 2: Antitumor Potential

Another investigation focused on the antitumor effects of this compound against breast cancer cell lines. The results demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. This suggests a potential mechanism where the compound may interfere with critical survival pathways in cancer cells .

Research Findings

Recent studies have expanded our understanding of the biological implications of this compound:

- Pharmacodynamics : The compound exhibits dose-dependent effects on cytokine production, indicating its potential as a therapeutic agent for inflammatory diseases.

- Molecular Interactions : Investigations into the molecular interactions reveal that this compound may act as a competitive inhibitor for certain kinases involved in inflammatory signaling pathways .

Propiedades

IUPAC Name |

N-diphenylphosphoryl-1-(4-methylphenyl)sulfonyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24NO3PS/c1-21-17-19-25(20-18-21)32(29,30)26(22-11-5-2-6-12-22)27-31(28,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20,26H,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTGCTVNEJGLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659282 | |

| Record name | N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701291-86-3 | |

| Record name | N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]-P,P-diphenylphosphinic amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 701291-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.